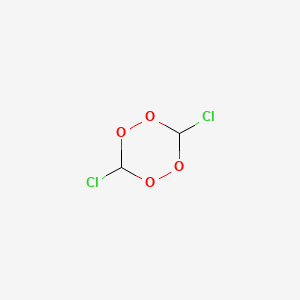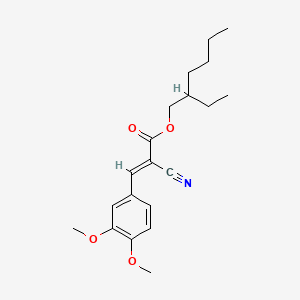
3,6-Dichloro-1,2,4,5-tetraoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-1,2,4,5-tetraoxane is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of tetraoxanes, which are characterized by a four-membered ring containing two oxygen atoms. This compound has garnered interest due to its potential use in medicinal chemistry, particularly in the development of antimalarial agents .
准备方法
The synthesis of 3,6-Dichloro-1,2,4,5-tetraoxane typically involves the peroxidation of carbonyl compounds. General methods for preparing 1,2,4,5-tetraoxanes include:
Ozonolysis of Olefins: This method involves the reaction of olefins with ozone, leading to the formation of tetraoxanes.
Reaction of Ketones with Hydrogen Peroxide: Ketones react with hydrogen peroxide in the presence of catalysts such as iodine or protonic acids to form tetraoxanes.
Cyclocondensation of Ketones: This method uses bis(trimethylsilyl)peroxide as the donor of the O–O fragment to cyclocondense ketones into tetraoxanes.
化学反应分析
3,6-Dichloro-1,2,4,5-tetraoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,6-Dichloro-1,2,4,5-tetraoxane has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimalarial agent.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3,6-Dichloro-1,2,4,5-tetraoxane involves the generation of reactive oxygen species (ROS) upon cleavage of the peroxide bond. These ROS can damage cellular components, leading to the death of the target organism, such as the malaria parasite . The compound targets specific enzymes and pathways involved in the survival of the parasite, making it an effective antimalarial agent .
相似化合物的比较
3,6-Dichloro-1,2,4,5-tetraoxane can be compared with other tetraoxanes and related compounds, such as:
3,3,6-Trimethyl-1,2,4,5-tetraoxane: This compound has shown significant activity against chloroquine-sensitive strains of Plasmodium falciparum.
3,3-Dimethyl-6,6-diphenyl-1,2,4,5-tetraoxane: It has demonstrated activity against chloroquine-resistant strains of the malaria parasite.
3-Methyl-3,6,6-triphenyl-1,2,4,5-tetraoxane: This compound has superior activity against chloroquine-resistant strains compared to other derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other tetraoxanes.
属性
IUPAC Name |
3,6-dichloro-1,2,4,5-tetraoxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O4/c3-1-5-7-2(4)8-6-1/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMGQTHVKHLHAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(OOC(OO1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide](/img/structure/B587646.png)




buta-1,3-diene](/img/structure/B587655.png)
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)




